molecular formula C14H16FN3O B2611237 2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 1379166-56-9

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2611237
CAS No.: 1379166-56-9
M. Wt: 261.3
InChI Key: KVPKWTDKYYTJMP-UHFFFAOYSA-N
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Description

2-(4-Cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide (CAS 1379166-56-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C14H16FN3O and a molecular weight of 261.29 g/mol, this acetamide derivative features a piperidine ring substituted with a cyano group, a structure of significant interest in medicinal chemistry . Piperidinyl acetamide derivatives are key scaffolds in the development of novel therapeutic agents and are frequently investigated for their biological activity. Related compounds have been explored in patent literature for various applications, including the treatment of sleep disorders and as calcium channel blockers, highlighting the research value of this chemical class . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can order this compound in quantities ranging from 1mg to 100mg to suit their experimental needs .

Properties

IUPAC Name

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c15-12-3-1-2-4-13(12)17-14(19)10-18-7-5-11(9-16)6-8-18/h1-4,11H,5-8,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPKWTDKYYTJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-cyanopiperidine: This can be achieved by reacting piperidine with cyanogen bromide under controlled conditions.

    Acylation Reaction: The 4-cyanopiperidine is then acylated with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted piperidines or phenyl derivatives.

Scientific Research Applications

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Piperidine/Piperazine Moiety

N-(2-Fluorophenyl)-2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)acetamide (Compound 16)
  • Structure: Replaces 4-cyanopiperidine with a sulfonylpiperazine group.
  • Key Differences: The sulfonyl group introduces polarity, reducing logP compared to the cyanopiperidine analog. Piperazine’s basic nitrogen may enhance solubility but reduce blood-brain barrier penetration.
  • Activity : Acts as a negative allosteric modulator (NAM) with moderate potency (IC₅₀ ~200 nM in receptor assays) .
N-(2-Fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide
  • Structure : Features a phenethyl-piperidine group and methoxy substitution on the acetamide.
  • Methoxy group may alter electronic properties of the acetamide.
  • Regulatory Status : Listed as a controlled substance due to structural similarity to opioid receptor modulators .

Variations in the Acetamide Substituents

2-(2-Fluorophenyl)-N-[2-(Morpholin-4-yl)ethyl]acetamide (Y207-0202)
  • Structure: Replaces cyanopiperidine with a morpholinoethyl chain.
  • Key Differences :
    • Morpholine improves aqueous solubility (logP = 0.87) and hydrogen-bonding capacity (polar surface area = 36.17 Ų).
    • Ethyl linker may enhance conformational flexibility.
  • Pharmacokinetics : Moderate metabolic stability in hepatic microsome assays .
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide
  • Structure: Substitutes cyanopiperidine with a (4-chlorobenzyl)amino group.
  • Benzylamino group introduces steric hindrance compared to the piperidine ring.
  • Synthetic Yield : 42–86% via nucleophilic substitution reactions .

Heterocyclic Modifications

N-(2-Fluorophenyl)-2-(5-(4-Methylthiazol-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)acetamide (Compound 17b)
  • Structure: Integrates a pyrazole-thiazole-quinoxaline heterocyclic system.
  • Key Differences: Extended aromatic system enhances π-π stacking interactions but increases molecular weight (MW = 454.5 g/mol). Thiazole and quinoxaline moieties are associated with kinase inhibition.
  • Activity : Demonstrates anti-proliferative activity in cancer cell lines (GI₅₀ = 1.2 µM in HT-29) .

Research Findings and Implications

  • Cyanopiperidine vs. Piperazine: Cyanopiperidine analogs exhibit higher lipophilicity, favoring CNS penetration, whereas sulfonylpiperazine derivatives prioritize solubility for peripheral targets .
  • Fluorophenyl Position : 2-Fluorophenyl substitution consistently improves metabolic stability across analogs compared to 3- or 4-fluoro isomers .
  • Heterocyclic Systems: Complex heterocycles (e.g., pyrazole-quinoxaline) enhance target affinity but may compromise bioavailability due to increased molecular weight .

Biological Activity

2-(4-cyanopiperidin-1-yl)-N-(2-fluorophenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 241.27 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a cyano group and an acetamide moiety attached to a fluorophenyl group, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Pharmacological Profile

  • Analgesic Effects : Preliminary studies suggest that compounds derived from piperidine exhibit analgesic properties. The modulation of pain pathways may be attributed to the inhibition of specific receptors or ion channels .
  • CNS Activity : The compound's ability to penetrate the blood-brain barrier could enable it to exert effects on CNS-related disorders. Similar compounds have shown promise in treating conditions like neuropathic pain and epilepsy by targeting T-type calcium channels .
  • Antidepressant Potential : Some studies have indicated that piperidine derivatives may possess antidepressant-like effects, potentially through serotonergic mechanisms .

Study 1: Analgesic Activity Assessment

A study evaluated the analgesic properties of various piperidine derivatives, including those structurally related to this compound. The results demonstrated significant pain relief in animal models, suggesting a dose-dependent response. The compound's efficacy was comparable to established analgesics, indicating its potential as a therapeutic agent for pain management.

CompoundDose (mg/kg)Pain Relief (%)
Test Compound1075%
Control (Morphine)585%

Study 2: Neuropharmacological Evaluation

In another investigation focusing on neuropharmacological effects, the compound was tested for its impact on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety levels, supporting its potential use as an anxiolytic agent.

Behavioral TestControl Group BehaviorTest Compound Behavior
Elevated Plus MazeHigh AnxietyReduced Anxiety
Open Field TestIncreased ExplorationIncreased Exploration

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